m-Methylaminobenzenesulfonic acid
Description
m-Methylaminobenzenesulfonic acid (CAS 88-44-8), also known as 2-amino-5-methylbenzenesulfonic acid, is a sulfonic acid derivative with a molecular formula of C₇H₉NO₃S and a molecular weight of 187.21 g/mol . It features an amino group at position 2 and a methyl group at position 5 on the benzene ring, with the sulfonic acid group at position 1 (Figure 1). This compound is synthesized through sulfonation and nitration reactions, often involving intermediates like nitrobenzene or benzenesulfonic acid . Industrially, it serves as a precursor for dyes and pharmaceuticals due to its reactive sulfonic and amino groups .
Properties
IUPAC Name |
3-(methylamino)benzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-8-6-3-2-4-7(5-6)12(9,10)11/h2-5,8H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDCAKRYIFMDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Isomers of Aminobenzenesulfonic Acids
The positional isomers of aminobenzenesulfonic acid differ in the location of the amino group relative to the sulfonic acid group, significantly altering their physicochemical properties:
Key Findings :
Derivatives with Additional Substituents
Substituents like hydroxyl or methyl groups modify reactivity and stability:
Research Insights :
- The hydroxyl group in 2-amino-6-hydroxybenzenesulfonic acid increases acidity, enabling use in pH-sensitive reactions .
- p-Toluenesulfonic acid lacks an amino group but is widely used as a catalyst, highlighting the importance of sulfonic acid functionality .
Disulfonic Acid Derivatives
Compounds with dual sulfonic acid groups exhibit enhanced solubility and industrial utility:
Sulfonamide Derivatives
Sulfonamide-functionalized compounds show pharmaceutical relevance:
| Compound | CAS Number | Molecular Formula | Key Use |
|---|---|---|---|
| 4-Amino-N-(3-methyl-5-isoxazolyl)benzenesulfonamide | 17103-52-5 | C₁₀H₁₁N₃O₃S | Antibiotic intermediate |
Research Note: Sulfonamide derivatives exhibit antimicrobial activity, but their synthesis requires precise control of amino and sulfonic group positions .
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